molecular formula C14H18F3N B5728800 1-[4-(trifluoromethyl)benzyl]azepane

1-[4-(trifluoromethyl)benzyl]azepane

Cat. No. B5728800
M. Wt: 257.29 g/mol
InChI Key: AGGFZSYDRDIGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(trifluoromethyl)benzyl]azepane, also known as TFB-TBOA, is a chemical compound that has gained attention in the scientific community due to its potential use in research. This compound is a potent inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological disorders, including epilepsy, stroke, and Parkinson's disease. TFB-TBOA's ability to modulate glutamate transporters makes it a promising tool for investigating the role of glutamate in these disorders.

Mechanism of Action

1-[4-(trifluoromethyl)benzyl]azepane inhibits the activity of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft. This inhibition leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function. The exact mechanism by which 1-[4-(trifluoromethyl)benzyl]azepane modulates glutamate transporters is not fully understood, but it is thought to involve binding to the transporter protein and altering its conformation.
Biochemical and Physiological Effects
The increase in extracellular glutamate levels caused by 1-[4-(trifluoromethyl)benzyl]azepane can have various biochemical and physiological effects. For example, glutamate is known to activate various receptors in the brain, including NMDA receptors, which are involved in learning and memory. The activation of NMDA receptors by 1-[4-(trifluoromethyl)benzyl]azepane could potentially enhance these processes. However, excessive activation of glutamate receptors can also lead to excitotoxicity, which is the process by which neurons are damaged or killed due to excessive stimulation. This excitotoxicity can lead to various neurological disorders.

Advantages and Limitations for Lab Experiments

1-[4-(trifluoromethyl)benzyl]azepane has several advantages for use in laboratory experiments. For example, it is a potent and selective inhibitor of glutamate transporters, which makes it a valuable tool for investigating the role of glutamate in neurological disorders. However, there are also limitations to its use. For example, the increase in extracellular glutamate levels caused by 1-[4-(trifluoromethyl)benzyl]azepane can have both beneficial and detrimental effects, which can complicate the interpretation of experimental results. Additionally, the complex synthesis process required to produce 1-[4-(trifluoromethyl)benzyl]azepane can limit its availability and increase its cost.

Future Directions

There are several future directions for research involving 1-[4-(trifluoromethyl)benzyl]azepane. One potential direction is to investigate the role of glutamate in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another potential direction is to develop more potent and selective inhibitors of glutamate transporters, which could have greater therapeutic potential. Additionally, the development of new imaging techniques could allow for the visualization of glutamate transporters in vivo, which could provide valuable insights into their function in the brain.

Synthesis Methods

1-[4-(trifluoromethyl)benzyl]azepane can be synthesized through a multistep process that involves the reaction of 4-(trifluoromethyl)benzyl chloride with 1-azepanamine. The resulting product is then subjected to further reactions to yield 1-[4-(trifluoromethyl)benzyl]azepane. The synthesis of 1-[4-(trifluoromethyl)benzyl]azepane is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-[4-(trifluoromethyl)benzyl]azepane has been used in various scientific studies to investigate the role of glutamate in neurological disorders. For example, 1-[4-(trifluoromethyl)benzyl]azepane has been used to study the mechanisms of epileptogenesis, which is the process by which a normal brain becomes epileptic. 1-[4-(trifluoromethyl)benzyl]azepane has also been used to investigate the role of glutamate in Parkinson's disease and stroke.

properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N/c15-14(16,17)13-7-5-12(6-8-13)11-18-9-3-1-2-4-10-18/h5-8H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGFZSYDRDIGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethyl)benzyl]azepane

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